molecular formula C13H16N2O2 B14634198 1-(2,4-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 56947-53-6

1-(2,4-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B14634198
CAS No.: 56947-53-6
M. Wt: 232.28 g/mol
InChI Key: PDMVGQIGJWOFHF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 2,4-dimethylphenyl isocyanate with 5,5-dimethylhydantoin. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)-2-imidazolidinone
  • 1-(2,4-Dimethylphenyl)-3,5-dimethylpyrazole
  • 1-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole

Uniqueness

1-(2,4-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

56947-53-6

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O2/c1-8-5-6-10(9(2)7-8)15-12(17)14-11(16)13(15,3)4/h5-7H,1-4H3,(H,14,16,17)

InChI Key

PDMVGQIGJWOFHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)NC(=O)C2(C)C)C

Origin of Product

United States

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